Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-)
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Overview
Description
Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) is a complex organic compound with the molecular formula C16H7ClCrN2O8S2Na and a molecular weight of 533.80 g/mol. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its chromate component, which includes chromium in its oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate component can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for the reduction of the azo group, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group yields corresponding amines, while oxidation reactions involving the chromate component produce various oxidized organic compounds.
Scientific Research Applications
Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chromate component can participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Sodium (7-((5-chloro-2-hydroxyphenyl)azo)-8-hydroxynaphthalene-1,6-disulphonato(4-))chromate(1-): Similar in structure but differs in the position of the azo group and hydroxyl groups.
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Shares the 5-chloro-2-hydroxyphenyl moiety but lacks the azo and chromate components.
Uniqueness
Sodium (8-((5-chloro-2-hydroxyphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonato(4-))chromate(1-) is unique due to its combination of azo and chromate groups, which confer distinct chemical reactivity and applications. Its ability to participate in both redox and substitution reactions makes it versatile for various scientific and industrial uses.
Properties
CAS No. |
94277-68-6 |
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Molecular Formula |
C16H11ClCrN2NaO8S2+ |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
sodium;8-[(5-chloro-2-hydroxyphenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid;chromium |
InChI |
InChI=1S/C16H11ClN2O8S2.Cr.Na/c17-9-2-4-12(20)11(6-9)18-19-16-13(21)3-1-8-5-10(28(22,23)24)7-14(15(8)16)29(25,26)27;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;;+1 |
InChI Key |
XUBZAWZNWLPEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)Cl)O)O.[Na+].[Cr] |
Origin of Product |
United States |
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